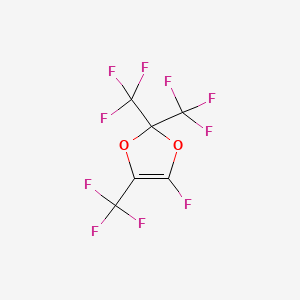![molecular formula C18H14N2 B12979088 4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12979088.png)
4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline typically involves the intramolecular cyclization of derivatives of quinoxaline with substituents at position 2 and containing at least three carbon atoms with reaction centers capable of nucleophilic attack . One common method involves the cyclization of 1-(2-aminophenyl)pyrrole with ethyl benzoylacetate in the presence of p-toluenesulfonic acid (TsOH) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for pyrroloquinoxalines often involve multicomponent reactions and the use of high-throughput synthesis techniques to optimize yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Manganese dioxide (MnO2)
Reducing agents: Boron trifluoride etherate
p-Toluenesulfonic acid (TsOH)Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different biological activities and physicochemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For example, as a ligand for 5-HT3 receptors, it modulates neurotransmitter activity, while as an enzyme inhibitor, it interferes with the catalytic activity of target enzymes . These interactions are mediated through the compound’s ability to form stable complexes with its targets, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline include:
- Pyrrolo[2,3-b]quinoxalines
- Pyrrolo[3,4-b]quinoxalines
- Pyrrolo[1,2,3-de]quinoxalines
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern, which imparts unique biological activities and physicochemical properties. This makes it a valuable compound for targeted research and application in various scientific domains .
Properties
Molecular Formula |
C18H14N2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-methyl-8-phenylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C18H14N2/c1-13-17-8-5-11-20(17)18-12-15(9-10-16(18)19-13)14-6-3-2-4-7-14/h2-12H,1H3 |
InChI Key |
UVMSLDGWZZPWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C3=CC=CC=C3)N4C1=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12979025.png)
![tert-Butyl 4-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12979030.png)
![2-Methylbenzo[d]oxazole-5-thiol](/img/structure/B12979036.png)


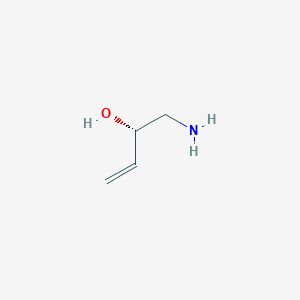
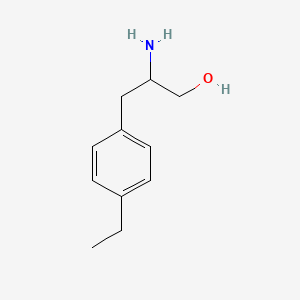
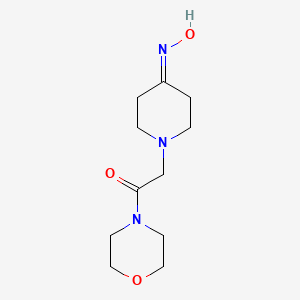

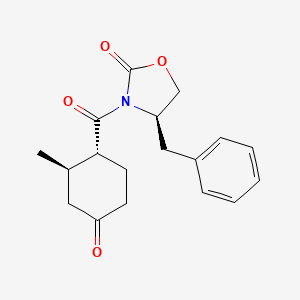
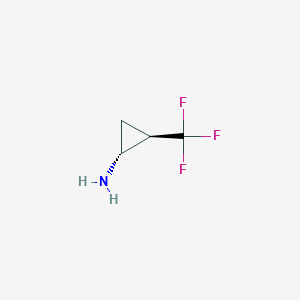
![Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B12979102.png)
